molecular formula C24H28N2O2 B2943603 11-(4-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 338748-42-8

11-(4-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B2943603
CAS No.: 338748-42-8
M. Wt: 376.5
InChI Key: HOQJDAVLQVTCSY-UHFFFAOYSA-N
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Description

11-(4-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C24H28N2O2 and its molecular weight is 376.5. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of organic compounds known as diazepines , which are heteropolycyclic containing a thiophene ring fused to a diazepine ring

Mode of Action

It is known that diazepines generally exert their effects by binding to specific receptors in the body and modulating their activity . The compound’s interaction with its targets could lead to changes in cellular signaling pathways, resulting in various physiological effects.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given its structural similarity to other diazepines, it may have anxiolytic, antidepressive, antiepileptic, antiviral, and anti-inflammatory properties . .

Biological Activity

11-(4-Methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (commonly referred to as compound A) is a synthetic compound with significant potential in pharmacological applications. This article reviews its biological activity based on various studies and research findings.

  • Molecular Formula : C24H28N2O2
  • Molar Mass : 376.49 g/mol
  • CAS Number : 338748-42-8

Biological Activity

1. Anticancer Properties
Research indicates that compound A exhibits notable anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. A study reported that compound A induced apoptosis in human cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

2. Antimicrobial Effects
Compound A has shown promising antimicrobial properties. In a comparative study involving various microorganisms, it was found effective against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated that compound A could serve as a potential lead in the development of new antimicrobial agents .

3. Neuroprotective Effects
Neuroprotective properties have also been attributed to compound A. Research highlighted its ability to protect neuronal cells from oxidative stress-induced damage. This effect is believed to be mediated through the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS) levels .

Case Studies

  • Anticancer Activity
    • Study : In vitro analysis on human breast cancer cells.
    • Findings : Compound A significantly reduced cell viability at concentrations above 10 µM and induced apoptosis via mitochondrial pathways.
  • Antimicrobial Activity
    • Study : Evaluation against Staphylococcus aureus and Escherichia coli.
    • Findings : Compound A exhibited an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
  • Neuroprotection
    • Study : Assessment using SH-SY5Y neuroblastoma cells exposed to oxidative stress.
    • Findings : Compound A decreased cell death by 40% compared to control groups and increased levels of superoxide dismutase (SOD) and catalase.

Table 1: Summary of Biological Activities

Activity TypeModel/MethodologyResult
AnticancerHuman breast cancer cell linesInduced apoptosis at >10 µM
AntimicrobialMIC testing on bacterial strainsMIC = 32 µg/mL (S. aureus)
NeuroprotectiveSH-SY5Y cells under oxidative stress40% reduction in cell death

Table 2: Chemical Composition Analysis

CompoundMolecular FormulaMolar Mass (g/mol)
11-(4-Methoxyphenyl)C24H28N2O2376.49
Related Compounds

Properties

IUPAC Name

6-(4-methoxyphenyl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-14-10-18-19(11-15(14)2)26-23(16-6-8-17(28-5)9-7-16)22-20(25-18)12-24(3,4)13-21(22)27/h6-11,23,25-26H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQJDAVLQVTCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=C(C=C4)OC)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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